

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Versipelostatin

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## Compound of Interest

Compound Name: *Versipelostatin*

Cat. No.: *B15585870*

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## Abstract

**Versipelostatin** is a potent, macrocyclic polyketide natural product that has garnered significant interest for its unique mode of action as a selective down-regulator of the 78-kDa glucose-regulated protein (GRP78/BiP), a key molecular chaperone in the unfolded protein response (UPR) pathway. This technical guide provides a comprehensive overview of the chemical structure and complex stereochemistry of **Versipelostatin**, compiled from seminal works in the field. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams to illustrate its biosynthetic origins and mechanism of action, serving as a vital resource for researchers engaged in natural product synthesis, medicinal chemistry, and cancer biology.

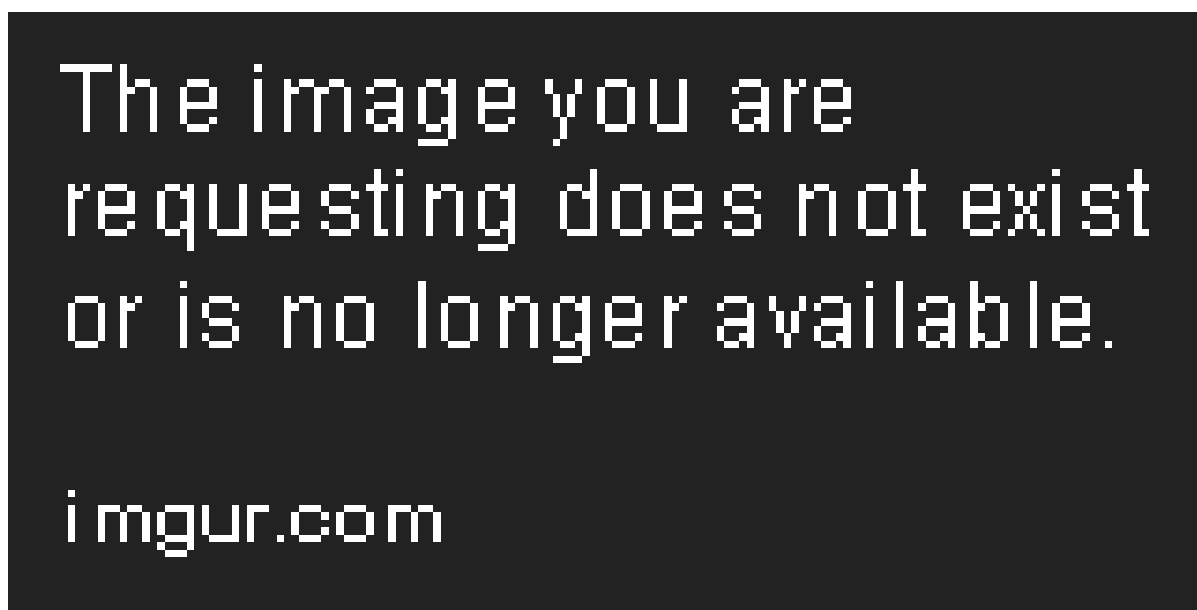
## Chemical Structure and Core Features

**Versipelostatin**, first isolated from *Streptomyces versipellis* 4083-SVS6, is a 17-membered macrocyclic lactone.<sup>[1]</sup> Its intricate architecture is characterized by several key features:

- **A Spirotetronate Moiety:** A defining feature is the spirocyclic system where a tetronic acid ring is spiro-fused to a substituted cyclohexene ring. This motif is crucial for its biological activity.

- A 17-Membered Macrocyclic ring is decorated with multiple stereocenters, including methyl and hydroxyl groups.
- A Glycosidic Side Chain: Attached to the macrocycle is a trisaccharide chain, which has been shown to be important for its potent inhibition of GRP78 expression.[2][3]

The primary and most studied analogue is **Versipelostatin A**, whose structure is depicted below.



**Figure 1.** Chemical Structure of **Versipelostatin A**.

## Stereochemistry

The complex three-dimensional arrangement of atoms in **Versipelostatin** is critical to its biological function. The absolute configuration of the aglycone moiety was meticulously determined through extensive NMR spectroscopic analysis, including J-based configuration analysis and Nuclear Overhauser Effect (NOE) experiments.[4] The established stereochemistry for the 13 chiral centers of the **Versipelostatin** aglycone is as follows:

**\*\*4S, 5S, 6R, 9S, 10S, 13S, 16R, 18R, 19R, 20R, 24R, 27R, and 29S.**[4]

This precise stereochemical arrangement is a result of a highly controlled biosynthetic pathway, featuring a key stereoselective intramolecular [4+2] cycloaddition (Diels-Alder reaction) catalyzed by the enzyme VstJ to form the characteristic spirotetronate core.[5][6]

## Quantitative Data

The following tables summarize key quantitative data for **Versipelostatin** and its biosynthetic intermediates, compiled from peer-reviewed literature.

Table 1: Physicochemical Properties of **Versipelostatin A**

Property	Value	Reference
Molecular Formula	C61H90N2O21 (Versipelostatin B)	[3]
Specific Optical Rotation ( $[\alpha]_D$ )	Data not available in the searched literature.	
Melting Point	Data not available in the searched literature.	

Table 2:  $^{13}\text{C}$  NMR Spectral Data for the 37-deoxy VST aglycone (4) in  $\text{CDCl}_3$

(Data extracted from supplementary information of Hashimoto et al., 2015)[6]

Position	Chemical Shift ( $\delta$ , ppm)
1	169.8
2	104.7
3	178.6
4	195.8
5	50.1
6	41.5
7	208.2
8	134.1
9	140.2
10	39.8
...	...

Table 3:  $^1\text{H}$  NMR Spectral Data for the 37-deoxy VST aglycone (4) in  $\text{CDCl}_3$ (Data extracted from supplementary information of Hashimoto et al., 2015)[[6](#)]

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
5	3.15	m	
6	2.55	m	
8	6.85	d	15.6
9	6.15	dd	15.6, 9.8
10	2.85	m	
...	...	...	...

(Note: The full NMR data tables are extensive and can be found in the supplementary materials of the cited reference.)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Isolation and Purification of Versipelostatin Analogues[\[2\]](#)[\[3\]](#)[\[7\]](#)

- Fermentation: *Streptomyces versipellis* 4083-SVS6 is cultured in a suitable production medium (e.g., consisting of soluble starch, glucose, peptone, yeast extract, and CaCO<sub>3</sub>) in shake flasks or a fermentor at 28 °C for several days.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible solvent like ethyl acetate.
- Solvent Partitioning: The organic extracts are combined, concentrated under reduced pressure, and then partitioned between n-hexane and methanol to remove lipids.
- Chromatography: The crude extract from the methanol layer is subjected to a series of chromatographic separations. This typically involves:
  - Silica gel column chromatography with a stepwise gradient of chloroform-methanol.
  - ODS (octadecylsilane) column chromatography with a gradient of acetonitrile-water.
  - Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure **Versipelostatin** analogues.
- Characterization: The structure of the isolated compounds is determined by spectroscopic analyses, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, COSY, HMQC, HMBC).

### NMR Spectroscopy for Structure Elucidation[\[4\]](#)

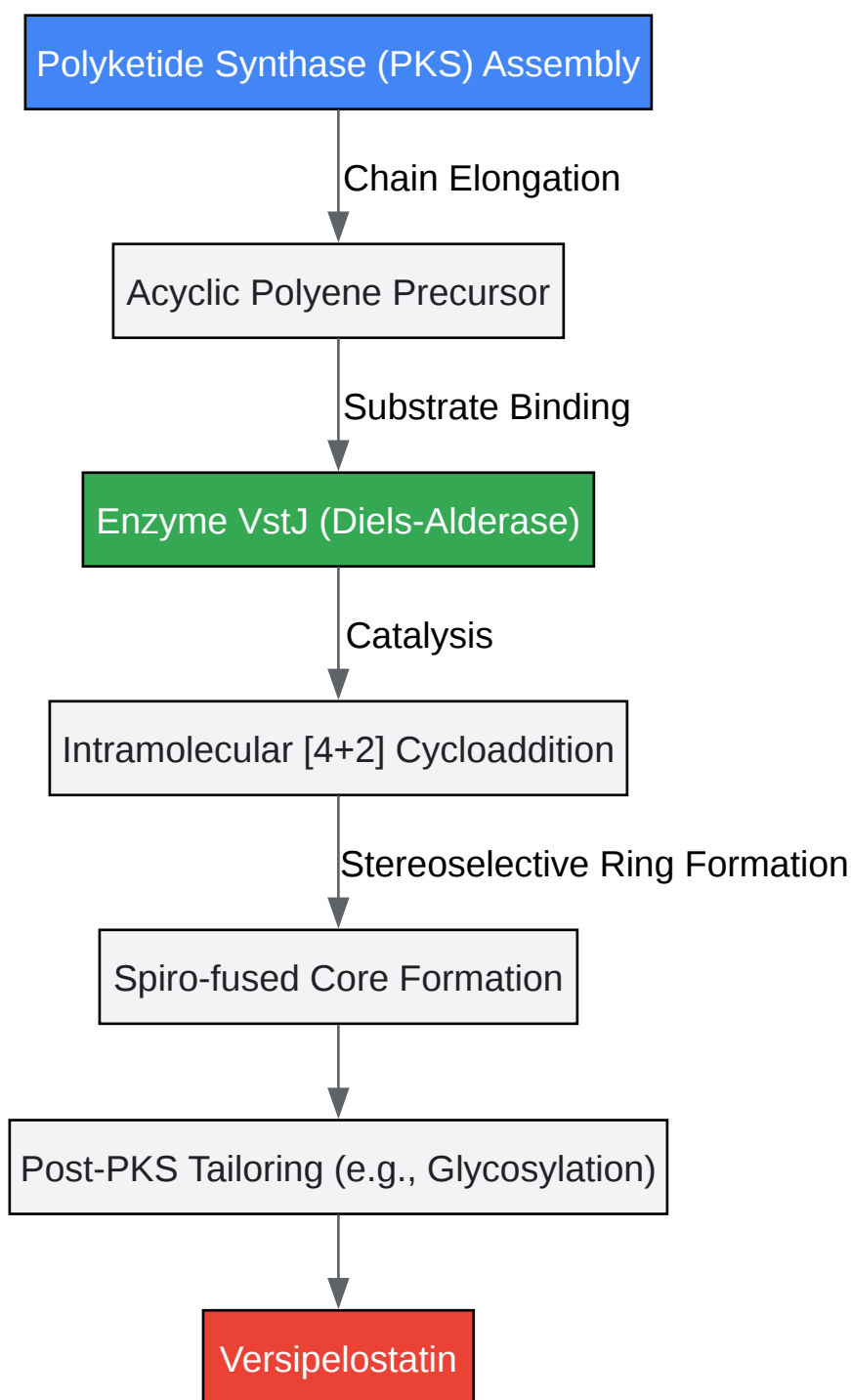
- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>5</sub>D<sub>5</sub>N).

- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  - 1D Spectra:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to identify the chemical environments of all protons and carbons.
  - 2D Homonuclear Correlation:  $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy) is used to establish proton-proton spin-spin coupling networks.
  - 2D Heteronuclear Correlation: HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) is used to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
  - Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to identify through-space proximities between protons, providing crucial information about the relative stereochemistry. J-based configuration analysis (measuring the magnitude of  $^3J_{\text{H,H}}$  coupling constants) is also employed to determine the dihedral angles and thus the relative configuration of adjacent stereocenters.

## Biosynthesis and Mechanism of Action

### Biosynthetic Pathway Workflow

The formation of the unique spirotetronate core of **Versipelostatin** is a key step in its biosynthesis. The process is catalyzed by a dedicated enzyme, VstJ, which acts as a Diels-Alderase.



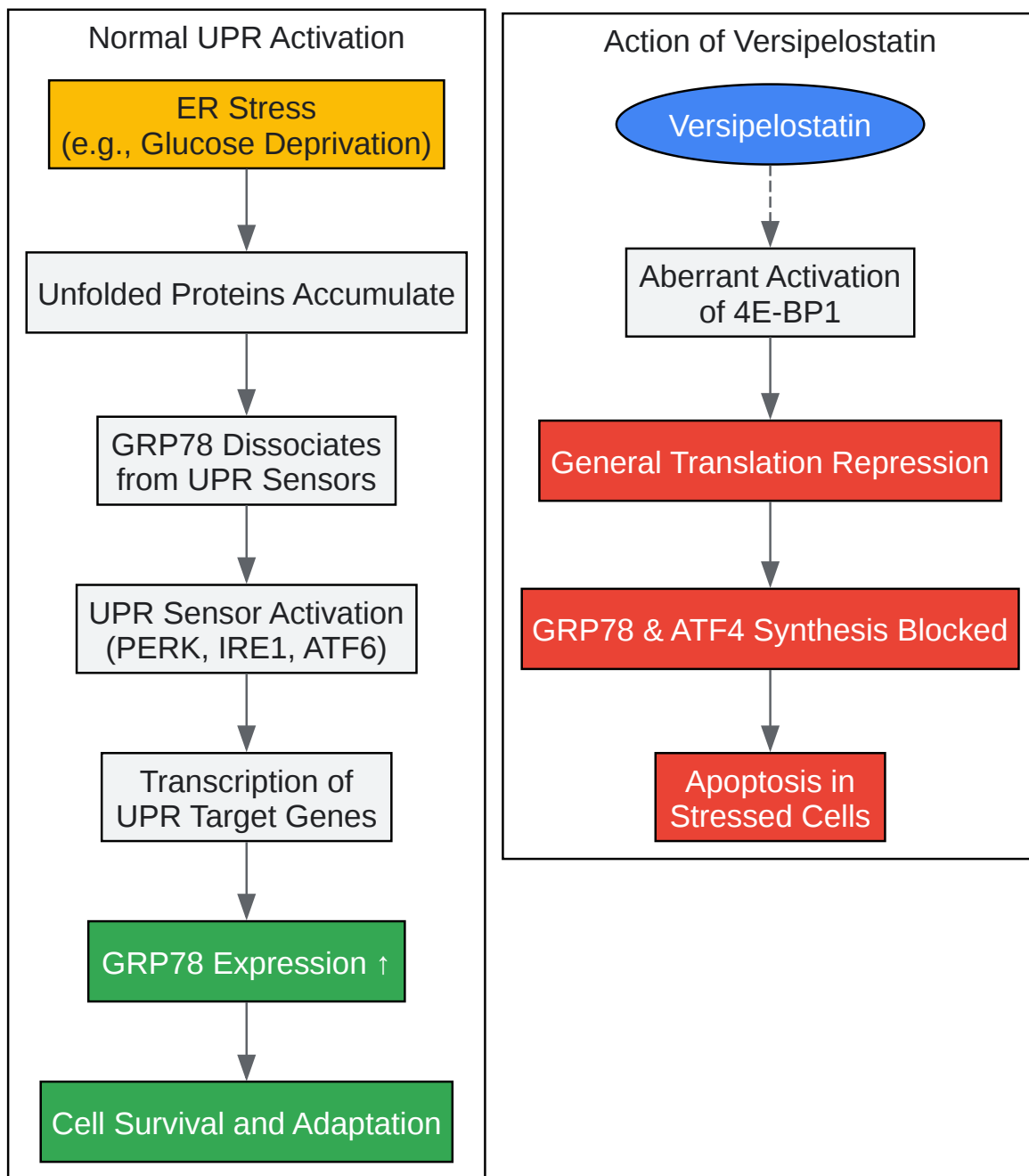
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**Diagram 1.** Simplified workflow of **Versipelostatin** biosynthesis.

## Signaling Pathway of GRP78 Downregulation

**Versipelostatin** prevents the Unfolded Protein Response (UPR) by inhibiting the induction of key chaperone proteins like GRP78. Under conditions of cellular stress (e.g., glucose deprivation), the accumulation of unfolded proteins in the endoplasmic reticulum (ER) would normally trigger the UPR. **Versipelostatin** intervenes in this process, leading to selective cytotoxicity in stressed cancer cells. One proposed mechanism involves the aberrant activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of protein translation. This leads to a general repression of translation, thereby preventing the synthesis of UPR-associated proteins like GRP78 and ATF4.<sup>[7][8]</sup>





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**Diagram 2.** Proposed mechanism of **Versipelostatin** action.

## Conclusion

**Versipelostatin** stands out as a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry, elucidated through rigorous spectroscopic and synthetic efforts, provide a solid foundation for further investigation. The unique mechanism of downregulating the key cellular stress response protein GRP78 makes it a compelling lead for the development of novel anticancer therapeutics that can selectively target tumor cells under the hypoxic and nutrient-deprived conditions of the tumor microenvironment. This guide consolidates the foundational chemical and biological knowledge of **Versipelostatin**, providing a critical resource for advancing research and development in this promising area.

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